![molecular formula C18H22N4O3 B5519655 3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5519655.png)
3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves condensation reactions and subsequent modifications to introduce various functional groups. For instance, the synthesis of 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines is achieved by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by reaction with trifluoromethanesulfonic anhydride and secondary amines (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-[(4-methyl-2-pyrimidinyl)oxy]-N-[2-(4-morpholinyl)ethyl]benzamide" often features heterocyclic rings, such as pyrimidine, fused with other cyclic systems. These structures are stabilized by intra- and intermolecular interactions, including hydrogen bonding. For example, the structure of N-(4-ethyl-7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4-(methylsulfonyl)-2-nitrobenzamide acetonitrile solvate shows morpholinone and benzene rings in specific conformations, stabilized by hydrogen bonds (Pang, Yang, Yin, & Mao, 2006).
Chemical Reactions and Properties
Compounds with the morpholine and pyrimidinyl groups participate in a variety of chemical reactions, including condensation, nucleophilic substitution, and cyclization. These reactions allow for the synthesis of complex heterocyclic compounds with potential biological activities. For example, thieno[2,3-d]pyrimidin-4(3H)-ones, which share some structural similarities with the target compound, can be synthesized via a catalytic four-component reaction, showcasing the chemical reactivity of the pyrimidinyl group (Shi et al., 2018).
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcased derivatives of similar compounds with anti-inflammatory and analgesic properties. These compounds demonstrated significant inhibitory activity on COX-2 selectivity, suggesting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis Techniques
Research into pyridine and pyrimidine ring syntheses from related compounds highlighted methods for producing 3-substituted 2(1H)-pyridones and pyrimidines, showing the versatility of related chemical frameworks in synthesizing complex heterocyclic compounds (Ratemi, Namdev, & Gibson, 1993).
Anticonvulsant Activity
The synthesis of enaminones from cyclic beta-dicarbonyl precursors, condensed with morpholine among other amines, revealed several compounds with potent anticonvulsant activity. This research underscores the therapeutic potential of compounds with similar chemical structures in treating neurological disorders (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).
Antimicrobial Activity
A study on the antimicrobial activity of synthesized pyrimidine-triazole derivatives from a morpholin-3-one molecule indicated effectiveness against selected bacterial and fungal strains. This highlights the compound's role in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-(2-morpholin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-14-5-6-20-18(21-14)25-16-4-2-3-15(13-16)17(23)19-7-8-22-9-11-24-12-10-22/h2-6,13H,7-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKHTXPMLFNYAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.